Cobalt nitrate

Description

Properties

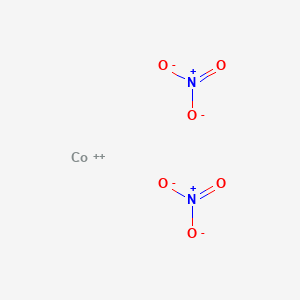

IUPAC Name |

cobalt(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMZWBIQTDUYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co(NO3)2, CoN2O6 | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cobalt(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10026-22-9 (hexahydrate), 10553-73-8 (dodecahydrate), 14690-59-6 (dihydrate), 24606-35-7 (tetrahydrate), 54264-08-3 (nonahydrate), 56767-13-6 (trihydrate), 22541-53-3 (Parent) | |

| Record name | Cobaltous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9064970 | |

| Record name | Cobalt(II) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt nitrate is an odorless red solid. Sinks and mixes with water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Pale red solid; [Merck Index] Red crystals, soluble in water; [MSDSonline], PALE RED POWDER. | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility: 97.929 lb/100 lb water at 70 °F /Cobaltous nitrate hexahydrate/, Water solubility: >669.6 g/L at 20 °C /Cobaltous nitrate hexahydrate/, Soluble in water, Solubility in water: soluble | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.49 g/cu cm, 2.49 g/cm³ | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale red powder, Red crystals | |

CAS No. |

10141-05-6, 14216-74-1 | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cobalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(II) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W79BFD5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 °F (USCG, 1999), Decomposes at 100-105 °C, MP: 55-56 °C (loses three H2O at 55 °C); liquid becomes green and decomposes to the oxide above 74 °C; soluble in water 1338 g/L at 0 °C, 2170 g/L at 80 °C); soluble in acetone and most organic solvents; slightly soluble in ammonium hydroxide /Cobaltous nitrate hexahydrate/ | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Fabrication Approaches Utilizing Cobalt Nitrate

Gas-Phase and Thermal Decomposition Approaches

Spray Pyrolysis Techniques for Thin Films and Powders

Spray pyrolysis is a cost-effective and scalable method for depositing thin films and producing powders, with cobalt nitrate (B79036) being a frequently utilized precursor. google.comrsc.org This technique involves spraying a precursor solution onto a heated substrate, where the components react to form the desired chemical compound. rsc.org

Thin Films: Cobalt oxide (Co₃O₄) thin films have been successfully deposited using spray pyrolysis from aqueous solutions of cobalt nitrate. epj.orgresearchgate.net Studies have shown that the choice of precursor solution significantly impacts the properties of the resulting thin films. For instance, Co₃O₄ films prepared with cobalt nitrate exhibit a polycrystalline nature with a preferred crystal orientation along the (311) plane. epj.orgresearchgate.netresearchgate.net

A comparative study involving different cobalt precursors (cobalt nitrate, cobalt acetate (B1210297), and cobalt chloride) in spray pyrolysis for Co₃O₄ thin films revealed distinct characteristics:

| Precursor Type | Crystallite Size Trend | Surface Roughness (nm) | Electrical Resistivity (Ω·cm) | Optical Band Gap (eV) |

| Cobalt Nitrate | Decreases epj.org | 15.29 epj.orgresearchgate.net | 2.905 × 10⁻¹ epj.org | 1.3 researchgate.net |

| Cobalt Chloride | Decreases epj.org | 60.30 epj.orgresearchgate.net | Higher epj.org | 1.48 researchgate.net |

| Cobalt Acetate | Decreases epj.org | 65 epj.orgresearchgate.net | Higher epj.org | Higher epj.org |

Table 1: Influence of Cobalt Precursor on Co₃O₄ Thin Film Properties via Spray Pyrolysis. epj.orgresearchgate.netresearchgate.net

Films prepared from cobalt nitrate generally show lower surface roughness, higher light absorption, and a smaller optical band gap, along with the lowest electrical resistivity among the tested precursors, making them promising for solar cell applications. epj.orgresearchgate.net The crystallinity of films prepared with cobalt nitrate is typically polycrystalline with a cubic structure, unlike those prepared with cobalt chloride, which can be amorphous. researchgate.net

Powders: Spray pyrolysis is also effective for fabricating nanostructured cobalt oxide (Co₃O₄ and CoO) powders. nih.govingentaconnect.com The reaction temperature and initial salts influence the crystallinity and phase composition of these powders. nih.gov For example, Co₃O₄ powders obtained by spraying a nitrate solution at 500 °C demonstrate a high specific surface area of 82.37 m²/g. nih.govingentaconnect.com These nano-powders tend to form micron-scale spherical agglomerates. nih.gov

Furthermore, cobalt nitrate has been used in spray pyrolysis to produce yolk-shell Co₃O₄ powders with filled cores and multishells, which exhibit superior electrochemical properties. rsc.org

Flame Pyrolysis for Nanoparticle Fabrication from Cobalt Nitrate

Flame spray pyrolysis (FSP) is a method for synthesizing metal oxide nanoparticles, including cobalt oxide (Co₃O₄), by combusting precursor solutions in a spray flame. rsc.orgresearchgate.net Cobalt(II) nitrate hexahydrate dissolved in ethanol (B145695) has been used as a liquid precursor for producing cobalt oxide nanoparticles via FSP. mdpi.com

In FSP, the solvent composition can influence particle formation. For instance, the presence of a carboxylic acid in the FSP solution, when using metal nitrates like cobalt nitrate, can lead to the formation of homogeneous nanoparticles. rsc.org Cobalt oxide nanoparticles synthesized by FSP are typically loosely agglomerated rather than aggregated, indicating the potential of this method for producing non-aggregated particles. rsc.org The resulting powders can exhibit a bimodal size distribution, with submicrometric spherical particles surrounded by nanoparticles smaller than 30 nm, formed through a gas-to-particle conversion mechanism involving precursor evaporation, gas-phase nucleation, and particle growth. mdpi.com

A modified flame pyrolysis method has also been reported where cobalt nitrate salt is directly exposed to a gas flame, converting it into cobalt oxide nanoparticles, which can then be coated with carbon from the combustion of the fuel gas. asccindapur.com These nanoparticles, typically short rod-shaped and ranging from 0.3 to 1 µm, have been characterized and utilized as catalysts. asccindapur.com

Pulsed Wire Evaporation for Cobalt Nanoparticle Synthesis

Pulsed wire evaporation (PWE) is a method used to prepare cobalt (Co) nanoparticles. researchgate.netresearchgate.net This technique involves passing a high-power pulsed direct current through a thin metal wire, causing it to explode, melt, evaporate, and form plasma. mdpi.com The expanding and cooling plasma then leads to the formation of nanoparticles. mdpi.com While the direct use of cobalt nitrate as the wire material in PWE is not explicitly detailed in the provided snippets, cobalt nitrate has been mentioned as a raw material in the context of synthesizing cobalt nanoparticles, suggesting its role as a precursor in methods that might involve a subsequent evaporation step or as a starting material for preparing the wire itself. koreascience.krnih.gov Studies on PWE for cobalt nanoparticles have investigated the effect of charging voltage on particle size and morphology, showing spherical particles that tend to link due to their magnetic properties, and confirming an FCC structure without impurity phases. researchgate.net

Advanced Fabrication Methods

Beyond traditional pyrolysis techniques, cobalt nitrate finds application in advanced manufacturing processes, enabling the creation of complex, architected structures.

Hydrogel-Based Additive Manufacturing for Architected Cobalt-Containing Structures

Hydrogel-based additive manufacturing (HIAM), or hydrogel-infused additive manufacturing, is an emerging technique for 3D printing multicomponent metal oxides with complex architectures. caltech.edunih.govnih.govadvancedsciencenews.comrsc.org In this approach, aqueous metal salt solutions, including cobalt nitrate, are used as metal precursors. caltech.edunih.govnih.govrsc.org

As a proof-of-concept, architected lithium cobalt oxide (LCO) structures have been fabricated by synthesizing a homogeneous lithium and cobalt nitrate aqueous photoresin. caltech.edunih.govnih.gov This photoresin is then used with digital light processing (DLP) printing to obtain lithium and cobalt ion-containing hydrogels. caltech.edunih.govnih.govresearchgate.net These 3D hydrogels are subsequently calcined, typically at temperatures around 700 °C, to yield micro-porous, self-similar LCO architectures with a resolution of approximately 100 µm. caltech.edunih.govnih.govadvancedsciencenews.comresearchgate.net

This method circumvents limitations of particle-based or organic-inorganic binders, which often restrict resolution and chemical composition in existing additive manufacturing techniques for metal oxides. caltech.edunih.govnih.gov The use of dissolved metal nitrates ensures molecular-level mixing of precursors, leading to improved compositional homogeneity in the synthesized metal oxides. nih.gov The resulting LCO structures, free-standing and without binders or conductive additives, have been integrated as cathodes into lithium-ion batteries (LIBs), demonstrating electrochemical capacity retention of 76% over 100 cycles at C/10. caltech.edunih.govnih.gov This facile approach is versatile and can be extended to other materials by adjusting the identity and stoichiometry of the metal salt solutions. caltech.edunih.govnih.gov

Influence of Precursor Type and Synthesis Conditions

The selection of cobalt nitrate as a precursor and the specific synthesis conditions play a critical role in determining the final properties and performance of the synthesized materials.

Role of Cobalt Nitrate as a Key Precursor in Catalyst and Material Synthesis

Cobalt(II) nitrate hexahydrate is a widely used precursor for synthesizing a broad range of cobalt-containing ceramic materials and nanomaterials, including cobalt ferrites, cobalt-doped titanium dioxide, and various cobalt oxides (e.g., nano-Co₃O₄). sigmaaldrich.comaip.org These materials find applications in magnetic, electrical, photocatalytic, and electrochemical fields, such as lithium-ion battery cathodes and fuel cell catalysts. sigmaaldrich.comaip.org

Catalyst Synthesis: Cobalt nitrate is a common starting material for preparing coordination complexes and is frequently used in the synthesis of catalysts. wikipedia.org For instance, it serves as a precursor for cobalt-containing dispersion catalysts in Fischer-Tropsch synthesis (FTS). nih.govfrontiersin.org These catalysts can be prepared by thermal decomposition of cobalt nitrate in a heavy paraffin (B1166041) medium, with the temperature of catalytic suspension formation influencing particle size; increasing the temperature from 215 °C to 260 °C can enlarge particles from 190 nm to 264 nm due to increased agglomeration. nih.govfrontiersin.org

In the preparation of cobalt-based FTS catalysts, the nature of the cobalt precursor significantly influences properties like basicity, extent of reduction, and metallic particle size. mdpi.com While cobalt nitrate is a common precursor, its use can sometimes result in catalysts with larger cobalt particles and a smaller active surface area compared to other precursors like cobalt acetate. mdpi.com However, larger particle sizes can favor chain growth probability and enhance reducibility. mdpi.com For β-SiC-supported catalysts, cobalt nitrate has been shown to yield larger Co crystallites, an enhanced degree of reduction, and higher basicity, leading to better activity and selectivity to C₅⁺ hydrocarbons in FTS. mdpi.com

Cobalt nitrate is also employed in the synthesis of novel cobalt-nitrogen (Co-N) catalysts for oxygen reduction reactions (ORR). mdpi.com A straightforward one-step synthesis method involves stirring cobalt(II) nitrate with polyhexamethylene guanidine (B92328) as a nitrogen source and carbon spheres. mdpi.com The ratio of the nitrogen source to cobalt salt can be varied to optimize catalytic activity, with an optimal ratio leading to exceptional electrocatalytic performance. mdpi.com

Material Synthesis (Beyond Catalysis): Cobalt nitrate is a vital precursor for generating nickel-rich cathode materials (NMC, NCA) for lithium-ion batteries through co-precipitation processes, favored for its simplicity, scalability, and ability to produce homogeneous structures. sigmaaldrich.com It is also used in sol-gel methods for synthesizing cobalt oxide nanoparticles, where parameters like sintering time can influence crystallite diameter and phase purity. aip.org For example, a two-hour sintering process at 700 °C using cobalt(II) nitrate hexahydrate as a precursor resulted in single-phase Co₃O₄ with the smallest crystallite diameter. aip.org

The ability to control the particle size and surface area of cobalt-containing materials is crucial for various applications. For instance, in the synthesis of cobalt boride catalysts for sodium borohydride (B1222165) hydrolysis, varying the monomer-to-metal nitrate ratio and initiator concentration can significantly reduce particle size, leading to improved catalytic efficiency and higher hydrogen generation rates. mdpi.com

Structural Elucidation and Crystallographic Investigations of Cobalt Nitrate Complexes

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of crystalline solids, including precise bond lengths, bond angles, and details of the crystal lattice. This technique has been extensively applied to cobalt nitrate (B79036) and its derivatives to understand their fundamental chemical structures.

The coordination environment around the cobalt(II) ion in nitrate complexes is highly dependent on the presence of water molecules or other ligands. The nitrate ion itself can act as a monodentate or bidentate ligand, and in some cases, it can bridge multiple metal centers.

Anhydrous Cobalt(II) Nitrate (Co(NO₃)₂): In its anhydrous form, cobalt(II) nitrate features a three-dimensional polymeric network. Each cobalt(II) atom is octahedrally coordinated by six oxygen atoms, with each oxygen atom belonging to a different nitrate ion. wikipedia.org In this arrangement, each nitrate ion bridges three separate cobalt centers, creating a densely packed and stable structure. wikipedia.org

Hydrated Cobalt(II) Nitrates: The presence of water molecules significantly alters the crystal structure, leading to several distinct hydrates.

Dihydrate (Co(NO₃)₂·2H₂O): This hydrate (B1144303) forms a two-dimensional polymer. Nitrate ions bridge the Co(II) centers to form layers, and these layers are held together by hydrogen bonds. wikipedia.org

Tetrahydrate (Co(NO₃)₂·4H₂O): Unlike the lower hydrates, the tetrahydrate consists of discrete, neutral molecules with the formula [Co(H₂O)₄(NO₃)₂]. wikipedia.org In this complex, the cobalt(II) ion is in an octahedral environment, coordinated to four water molecules and two monodentate nitrate ions. wikipedia.org

Hexahydrate (Co(NO₃)₂·6H₂O): The most common form is best described as an ionic salt, hexaaquacobalt(II) nitrate, with the formula [Co(H₂O)₆]²⁺[NO₃]⁻₂. wikipedia.org The crystal structure consists of discrete hexaaquacobalt(II) cations, where the cobalt is octahedrally coordinated by six water molecules, and uncoordinated nitrate anions that balance the charge. wikipedia.org

The coordination can also be influenced by other organic ligands. For example, complexes with substituted piperidin-4-ones have been synthesized, resulting in formulations such as Co(L)₂(H₂O)₄₂ and [Co(L)₂(H₂O)₂(NO₃)]NO₃, where L is the organic ligand. researchgate.net In these cases, the nitrate ions may be coordinated to the cobalt center or exist as counter-ions, depending on the specific ligand used. researchgate.net

| Compound | Formula | Co(II) Coordination Geometry | Nitrate Role | Structural Description |

|---|---|---|---|---|

| Anhydrous Cobalt(II) Nitrate | Co(NO₃)₂ | Octahedral | Bridging, Bidentate | 3D Polymeric Network wikipedia.org |

| Cobalt(II) Nitrate Dihydrate | Co(NO₃)₂·2H₂O | Not specified in results | Bridging | 2D Polymeric Layers wikipedia.org |

| Cobalt(II) Nitrate Tetrahydrate | Co(NO₃)₂·4H₂O | Octahedral | Monodentate Ligand | Discrete [Co(H₂O)₄(NO₃)₂] Molecules wikipedia.org |

| Cobalt(II) Nitrate Hexahydrate | Co(NO₃)₂·6H₂O | Octahedral | Counter-ion | Ionic, [Co(H₂O)₆]²⁺ and [NO₃]⁻ ions wikipedia.org |

In cobalt nitrate dihydrate, hydrogen bonding is responsible for linking the two-dimensional polymeric layers, creating a stable three-dimensional architecture. wikipedia.org In more complex systems, such as trans-[Co(NCNMe₂)₂(H₂O)₄]X₂·2H₂O (where X = Cl, Br), the hydrogen bonding between the halide counter-ions and both the coordinated and crystallization water molecules leads to the formation of an extensive 3D network. daneshyari.com Computational studies using Density Functional Theory (DFT) can classify these interactions, distinguishing between weak and moderate strength hydrogen bonds. daneshyari.com

The nature of the counter-ion and co-ligands significantly influences the resulting supramolecular structure. Studies on related cobalt(II) complexes with ligands like N,N'-diethylurea show that cations and anions self-assemble to form intricate hydrogen-bonded architectures, such as 2D kagome dual networks or 3D rutile networks. nih.gov These extended frameworks are stabilized by a combination of inter-cation, inter-anion, and cation-anion hydrogen bonds, demonstrating how subtle changes in chemical composition can direct the final solid-state structure.

In the presence of suitable counter-cations, cobalt(II) can form anionic complexes where multiple nitrate groups are directly coordinated to the metal center. These "nitratocobaltate" species have been isolated and structurally characterized by single-crystal X-ray diffraction.

Research has led to the synthesis and structural determination of several such complexes, including Na₂[Co(NO₃)₄], K₂[Co(NO₃)₄], and Ag[Co(NO₃)₃]. researchgate.net The coordination geometry around the cobalt(II) center in these anions is highly variable:

In Na₂[Co(NO₃)₄] , the [Co(NO₃)₄]²⁻ anion features a cobalt coordination polyhedron best described as a twisted tetragonal prism. This geometry is formed by the oxygen atoms of four asymmetric bidentate nitrate groups. researchgate.net

In K₂[Co(NO₃)₄] , the coordination is different. One of the four nitrate groups is monodentate, while the other three are bidentate. This results in a coordination number of seven for the cobalt atom, with a monocapped trigonal prism geometry. researchgate.net

The structure of Ag[Co(NO₃)₃] is different yet again, containing infinite chains of [Co(NO₃)₃]⁻ anions. researchgate.net In this polymeric chain, the cobalt atom is seven-coordinate, with a dodecahedron geometry formed by oxygen atoms from one monodentate and three bidentate nitrate groups. researchgate.net

| Compound | Anionic Complex | Co(II) Coordination Number | Co(II) Coordination Polyhedron | Structural Type |

|---|---|---|---|---|

| Na₂[Co(NO₃)₄] | [Co(NO₃)₄]²⁻ | 8 | Twisted Tetragonal Prism | Island (Discrete Anion) researchgate.net |

| K₂[Co(NO₃)₄] | [Co(NO₃)₄]²⁻ | 7 | Monocapped Trigonal Prism | Island (Discrete Anion) researchgate.net |

| Ag[Co(NO₃)₃] | [Co(NO₃)₃]⁻ | 7 | Dodecahedron (with one unoccupied vertex) | Chain (Polymeric Anion) researchgate.net |

Structural Dynamics and Hydration Effects

While crystallography provides a static picture of molecular structure, spectroscopic techniques can offer insights into the dynamic processes and the effects of stepwise solvation, particularly in the gas phase where intermolecular interactions are eliminated.

Gas-phase vibrational spectroscopy, often coupled with mass spectrometry and computational chemistry, is a powerful tool for investigating the intrinsic structures of isolated, microhydrated ion-molecule complexes. This approach allows for a precise understanding of the initial steps of hydration and the coordination preferences of ions without the influence of a bulk solvent or crystal lattice.

While studies specifically on microhydrated cobalt-nitrate cations are not prevalent in the provided search results, extensive research on analogous systems, such as microhydrated magnesium nitrate cations ([MgNO₃(H₂O)ₙ]⁺), provides a clear blueprint for this type of investigation. nih.govsemanticscholar.org In these experiments, ion complexes are generated, isolated in the gas phase, cooled, and then studied using infrared photodissociation (IRPD) spectroscopy. nih.gov

By analyzing the vibrational frequencies, particularly the O-H stretching modes of the water molecules, and comparing them to theoretical predictions from DFT calculations, the precise structure can be determined. nih.govsemanticscholar.org For the [MgNO₃(H₂O)₁₋₄]⁺ system, it was found that:

The nitrate anion consistently binds to the Mg²⁺ cation in a bidentate fashion, occupying two coordination sites. nih.govsemanticscholar.org

The water molecules sequentially fill the remaining coordination sites around the metal cation. nih.gov

A stable, six-fold coordinated complex is formed with four water molecules, [Mg(NO₃)(H₂O)₄]⁺, completing the first hydration shell. nih.govsemanticscholar.org

This methodology provides detailed structural information, such as the coordination mode of the nitrate ion and the step-by-step assembly of the first solvation shell, which is fundamental to understanding the transition from isolated ions to bulk solution behavior. Similar principles would apply to the study of microhydrated cobalt-nitrate cations, revealing the intrinsic bonding preferences of the Co²⁺ ion with nitrate and water ligands.

Spectroscopic Characterization and Electronic Structure Analysis of Cobalt Nitrate Systems

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for investigating the molecular structure and bonding within cobalt nitrate (B79036) systems. Techniques such as Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy provide detailed insights into how the nitrate ligand coordinates with the cobalt center and the resulting vibrational modes.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Vibrational Modes

IR and FTIR spectroscopy are instrumental in determining the coordination mode of the nitrate group to the cobalt ion. The symmetry of the free nitrate ion (D₃ₕ) is typically reduced upon coordination, leading to changes in the number and frequency of its vibrational bands. rsc.org In complexes where the nitrate acts as a ligand, shifts in the characteristic vibrational frequencies of the C=N and C-O bonds can confirm the coordination of ligands to the central metal atom. iosrjournals.org

In studies of cobalt(II) complexes involving ligands like 2,2'-bipyridine (B1663995) and nitrate, the coordination of the bipyridine ligand is confirmed by the shifting of its characteristic bands to lower frequencies. asianpubs.org The presence of coordinated water molecules is indicated by a broad and intense band in the region of 3467-3332 cm⁻¹. asianpubs.org The nitrate group's own vibrational modes are crucial for analysis. For instance, in a mixed-ligand cobalt complex, IR frequencies at 1641 cm⁻¹ and 1020 cm⁻¹ were assigned to the asymmetric (ν_asym(NO₂)) and symmetric (ν_sym(NO₂)) stretching modes of the nitrate group, respectively. asianpubs.org

In cobalt hydroxynitrate systems, the reduction of the nitrate anion's symmetry from D₃ₕ to C₂ᵥ allows for clear distinction between different phases. rsc.org The presence of water of hydration can be identified by O-H stretching bands around 3500 cm⁻¹ and O-H bending bands near 1650 cm⁻¹. rsc.org The nitrate anion bands in these systems appear around 1450, 1350, 1050, 850, and 700 cm⁻¹. rsc.org

Table 1: Selected FTIR Vibrational Frequencies for Cobalt Nitrate Complexes

| Complex Type | Frequency (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| Mixed Ligand Co(II) Complex | 3467-3332 | O-H stretch (coordinated water) | asianpubs.org |

| Mixed Ligand Co(II) Complex | 1641 | ν_asym(NO₂) of NO₃ | asianpubs.org |

| Mixed Ligand Co(II) Complex | 1020 | ν_sym(NO₂) of NO₃ | asianpubs.org |

| Cobalt Hydroxynitrate | ~3500 | O-H stretch (water) | rsc.org |

| Cobalt Hydroxynitrate | ~1650 | O-H bend (water) | rsc.org |

Raman Spectroscopy for Structural and Bonding Analysis

Raman spectroscopy complements IR spectroscopy, providing further details on the structure and bonding in cobalt nitrate systems. It is particularly sensitive to the symmetry of the nitrate anion. The change in symmetry from D₃ₕ for the free ion to C₂ᵥ for a coordinated nitrate ligand results in the splitting of degenerate vibrational modes, which is observable in the Raman spectrum. rsc.org

In studies of cobalt-based metal-organic frameworks (MOFs) synthesized from cobalt nitrate, Raman spectroscopy is used to monitor the formation of the product and identify residual reactants. ul.ie For instance, the successful coordination between the cobalt ion and nitrogen atoms in a 4,4-bipyridine ligand is confirmed by shifts in the Raman bands of the aromatic ring. ul.ie

For layered cobalt hydroxynitrates, Raman bands around 1480, 1060, and 730 cm⁻¹ are characteristic of the nitrate anion having C₂ᵥ symmetry. rsc.org Furthermore, in situ Raman spectroscopy can be used to observe the evolution of surface species during electrochemical processes. For example, during the electroreduction of nitrate on a cobalt hydroxide (B78521) catalyst, a peak at 527 cm⁻¹ attributed to Co(OH)₂ can be observed to shift or diminish as the potential changes, indicating the oxidation of Co²⁺ to Co³⁺ and changes in the Co-O vibrational environment. rsc.org

Table 2: Key Raman Shifts for Cobalt Nitrate and Related Systems

| System | Raman Shift (cm⁻¹) | Assignment/Interpretation | Source |

|---|---|---|---|

| Cobalt Hydroxynitrate | ~1480, ~1060, ~730 | C₂ᵥ symmetry of nitrate anion | rsc.org |

| Co(OH)₂/CC Catalyst | 527 | Co(OH)₂ stretching vibration | rsc.org |

| Co(OH)₂/CC Catalyst | 509 | CoO(OH) peak, indicating Co²⁺ oxidation | rsc.org |

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is fundamental for examining the electronic transitions within the d-orbitals of the cobalt ion. This analysis provides insights into the coordination geometry and the nature of the ligand field.

UV-Visible Absorption Spectroscopy and Ligand Field Analysis of Cobalt(II) Nitrate Solutions and Complexes

The UV-Visible absorption spectra of Co(II) complexes are typically characterized by electronic transitions between the split d-orbitals. For an octahedral Co(II) ion (a d⁷ configuration), these transitions occur from the ⁴T₁g ground state to higher energy quartet states.

In an ethanol (B145695) solution of a cobalt(II) complex with 2,2'-bipyridine and nitrate ligands, two absorption regions were observed in the visible range. asianpubs.org A band at approximately 518 nm was assigned to the ⁴T₁g → ⁴T₂g transition, while a band near 378 nm was attributed to the ⁴T₁g(F) → ⁴A₂g transition. asianpubs.org High-intensity bands at shorter wavelengths (215, 251, and 304 nm) correspond to charge transfer bands from the ligands. asianpubs.org

The solvent and co-solutes can significantly influence the coordination environment and thus the spectrum. In aqueous systems containing calcium nitrate and ammonium (B1175870) nitrate, increasing the water content leads to a blue shift in the absorption maximum. researchgate.net This indicates that water molecules are participating in the coordination sphere around the cobalt(II) ion, alongside the nitrate ions, leading to the formation of complexes such as [Co(NO₃)₄(H₂O)₂]²⁻. researchgate.net The position of the absorption bands allows for the ranking of ligands in a spectrochemical series, which orders ligands based on their ability to cause d-orbital splitting (Δₒ). lasalle.edu

Table 3: Electronic Transitions for Cobalt(II) Nitrate Complexes

| System | Wavelength (nm) | Transition Assignment | Source |

|---|---|---|---|

| Co(II)/2,2'-bipyridine/Nitrate Complex | 518 | ⁴T₁g → ⁴T₂g | asianpubs.org |

| Co(II)/2,2'-bipyridine/Nitrate Complex | 378 | ⁴T₁g(F) → ⁴A₂g | asianpubs.org |

Surface-Sensitive Spectroscopic Techniques

To understand the chemical composition and electronic states at the material's surface, where many chemical reactions occur, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) are employed. uni-muenchen.dethermofisher.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis of Cobalt Nitrate and Its Derivatives

XPS provides quantitative elemental and chemical state information from the top few nanometers of a surface. aip.org For cobalt nitrate, XPS is used to characterize the oxidation state of the cobalt and to study the interactions between the constituent elements. dntb.gov.uaresearchgate.net

In an XPS analysis of cobalt nitrate powder, the Co 2p spectrum is a key region of interest. The Co 2p₃/₂ peak for Co(NO₃)₂ has been reported at a binding energy of 780.9 eV, with a corresponding satellite peak at 785.8 eV. aip.org The Co 2p₁/₂ peak appears at 796.5 eV, with its satellite at 802.2 eV. aip.org The presence and intensity of these satellite peaks are characteristic of the high-spin Co(II) electronic state. The binding energies for the other elements are also informative; the N 1s peak for the nitrate group (NO₃⁻) is found at approximately 405.98 eV, and the O 1s peak for nitrate appears around 531.46 eV. researchgate.net These values help confirm the chemical integrity of the cobalt nitrate surface. It is important to note that the XPS lines for other Co(II) compounds like Co(OH)₂ and CoO are very close to those of Co(NO₃)₂, which can make definitive identification challenging without considering the full elemental and spectral context. aip.org

Table 4: XPS Binding Energies for Cobalt Nitrate

| Core Level | Binding Energy (eV) | Species/Feature | Source |

|---|---|---|---|

| Co 2p₃/₂ | 780.9 | Co(II) in Co(NO₃)₂ | aip.org |

| Co 2p₃/₂ satellite | 785.8 | Co(II) satellite | aip.org |

| Co 2p₁/₂ | 796.5 | Co(II) in Co(NO₃)₂ | aip.org |

| Co 2p₁/₂ satellite | 802.2 | Co(II) satellite | aip.org |

| N 1s | 405.98 | NO₃⁻ | researchgate.net |

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy encompasses techniques that probe the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and electronic environment of molecules. For cobalt nitrate and its derivatives, these methods are invaluable for characterizing the coordination sphere of the cobalt ion and the behavior of the associated ligands.

Nuclear Magnetic Resonance (NMR) Studies of Cobalt Nitrate Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of cobalt complexes in solution and the solid state. The application and interpretation of NMR spectra depend significantly on the oxidation state of the cobalt ion.

For diamagnetic Cobalt(III) complexes, such as meridional bis(diethylenetriamine)cobalt(III) nitrate, ¹H and ¹³C NMR provide detailed structural information. These spectra are used to characterize the geometry and conformation of the ligands coordinated to the Co(III) center. For instance, NMR studies were instrumental in the characterization of diethylenetriaminecobalt(III) complexes, confirming the structure of the meridional isomer. acs.org

In contrast, Cobalt(II) is a paramagnetic ion, which profoundly influences the NMR spectra of its complexes. The unpaired electrons on the Co(II) ion cause large shifts in the resonance frequencies of nearby nuclei, known as isotropic shifts. cdnsciencepub.com These shifts can be several hundred parts per million (ppm) away from the typical diamagnetic region. While this complicates spectral assignment, it also provides unique insights. The magnitude and sign of the isotropic shift are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. Studies on Co(II) complexes with ligands like substituted piperidin-4-ones have used these principles to determine the coordination mode of the ligands. researchgate.net For example, analysis of the spectra indicated that coordination occurs through the ring nitrogen rather than the carbonyl oxygen. researchgate.net Furthermore, variable-temperature NMR studies of paramagnetic Co(II) complexes can provide kinetic and thermodynamic data on ligand exchange processes and dissociation equilibria in solution. cdnsciencepub.com

⁵⁹Co NMR is a specialized technique that directly probes the cobalt nucleus. As ⁵⁹Co has a nuclear spin of I = 7/2 and a large electric quadrupole moment, its NMR parameters are highly sensitive to the symmetry and electronic structure of the cobalt coordination environment. nih.gov Solid-state ⁵⁹Co NMR, in particular, can provide detailed information on the cobalt coupling parameters, which are sensitive to the types of ligands attached to the metal. nih.gov These studies have been applied to complex cobalt-containing systems, revealing details about the metal's local environment that are not accessible by other techniques. nih.gov

Table 1: Representative NMR Data for Cobalt Complexes This table presents illustrative data on how NMR spectroscopy is used to characterize different types of cobalt complexes. The values are representative examples from various studies.

| Complex Type | Nucleus Observed | Key NMR Observation | Information Gained | Reference |

|---|---|---|---|---|

| Paramagnetic Co(II) Complexes (e.g., with thiourea (B124793) ligands) | ¹H | Large isotropic shifts of ligand proton resonances. | Fast ligand exchange at room temperature; restricted C-N bond rotation. | cdnsciencepub.com |

| Diamagnetic Co(III) Complexes (e.g., Co(dien)₂₃) | ¹H, ¹³C | Well-resolved spectra in the standard diamagnetic region. | Characterization of meridional and facial isomers. | acs.org |

| Cobalt(II) Nitrate Complexes (e.g., with piperidin-4-ones) | ¹H, ¹³C | Spectral analysis indicates coordination site. | Coordination confirmed to be through the ring nitrogen. | researchgate.net |

| Cobalamins (Vitamin B₁₂) (Solid-State) | ⁵⁹Co | Measurement of quadrupole coupling and shielding anisotropy. | High sensitivity to axial ligands and crystal packing. | nih.gov |

Theoretical Spectroscopic Predictions and Experimental Validation

The synergy between theoretical calculations and experimental spectroscopy provides a powerful framework for the in-depth analysis of cobalt nitrate systems. Computational methods, particularly those based on quantum chemistry, can predict various spectroscopic properties, which are then validated and refined through experimental measurements.

Theoretical predictions are often based on methods like Density Functional Theory (DFT). These calculations typically start by optimizing the molecular geometry of the cobalt nitrate complex. Once a stable structure is obtained, properties such as vibrational frequencies (for Infrared and Raman spectroscopy), electronic transitions (for UV-Visible spectroscopy), and NMR parameters can be calculated. These theoretical spectra serve as a valuable guide for interpreting complex experimental data and assigning spectral features to specific molecular motions or electronic states.

Experimental validation is a critical step in this process. The predicted spectra are compared directly with high-resolution experimental data. For instance, in the study of metal-organic frameworks (MOFs) like M-CPO-27 (where M can be Co), theoretical powder X-ray diffraction (PXRD) patterns are calculated from the computationally optimized crystal structure. mdpi.com These simulated patterns are then compared with experimental PXRD data to confirm that the desired material has been synthesized with the correct crystal structure. mdpi.com Discrepancies between theoretical predictions and experimental results can highlight challenges in synthesis or limitations in the theoretical model, driving further refinement of both. mdpi.comrsc.org

This iterative process of prediction and validation is crucial for building accurate models of molecular and electronic structure. For cobalt nitrate systems, this approach can be used to understand how the nitrate group coordinates to the cobalt center (e.g., monodentate vs. bidentate), the effect of hydration on the structure, and the nature of the electronic orbitals involved in chemical bonding. For example, the analysis of absorption spectra of cobalt(II) nitrate in various media has been used to identify different complex species in equilibrium, such as [Co(NO₃)₄(H₂)₂]²⁻. researchgate.net Computational modeling could further elucidate the geometries and electronic structures of these individual species.

Table 2: Comparison of Theoretical and Experimental Data for Metal-Organic Frameworks This table illustrates the principle of comparing theoretical predictions with experimental results, using the example of M-CPO-27 MOFs, which can include cobalt.

| Material System | Property | Theoretical Method | Experimental Technique | Key Finding | Reference |

|---|---|---|---|---|---|

| M-CPO-27 (M = Co, Mg, Ni, Zn) | Crystal Structure | Simulation of XRD pattern using Material Studio | Powder X-ray Diffraction (PXRD) | Validation of the synthesized crystal structure by comparing the peak positions in theoretical and experimental patterns. | mdpi.com |

| M-CPO-27 (M = Co, Mg, Ni, Zn) | CO₂ Adsorption | Grand Canonical Monte Carlo (GCMC) Simulation | Gas Adsorption Isotherms | Experimental results validate simulation predictions, with Ni-CPO-27 showing the highest uptake. | mdpi.com |

| General Catalysts | Reaction Intermediates | Density Functional Theory (DFT) | Temperature-Programmed Desorption (TPD) | Theoretical predictions of reaction pathways and intermediates on catalyst surfaces are confirmed by experimental desorption studies. | acs.org |

Thermal Decomposition Mechanisms and Kinetics of Cobalt Nitrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Cobalt Nitrate (B79036) and its Hydrates

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study the thermal decomposition of cobalt nitrate and its hydrates. These methods provide information about mass loss as a function of temperature and the energetic nature of the transitions (endothermic or exothermic).

The thermal decomposition of cobalt nitrate hexahydrate, Co(NO₃)₂·6H₂O, is a well-studied process that proceeds through several distinct dehydration steps before the decomposition of the anhydrous salt. The process typically begins with an incongruent melting of the hexahydrate around 75°C. researchgate.net This is followed by a stepwise loss of water molecules.

Studies have shown that the dehydration of Co(NO₃)₂·6H₂O occurs in stages, with the formation of lower hydrates. The decomposition typically proceeds via the formation of tetrahydrate and dihydrate intermediates before reaching the anhydrous state. akjournals.com One study identified the formation of a monohydrate intermediate at 150°C. researchgate.net The DTA curve for this process shows multiple overlapping endothermic peaks corresponding to these dehydration events. researchgate.net

The slow thermal decomposition of cobalt(II) nitrate hexahydrate in a nitrogen atmosphere has been shown to proceed in three main stages to form anhydrous cobalt nitrate. akjournals.com The temperature ranges and corresponding mass losses for these dehydration steps are summarized in the table below.

Table 1: Stepwise Thermal Decomposition of Cobalt(II) Nitrate Hexahydrate in a Nitrogen Atmosphere akjournals.com

| Reaction Step | Temperature (K) | Experimental Mass Loss (%) | Calculated Mass Loss (%) |

|---|---|---|---|

| Co(NO₃)₂·6H₂O → Co(NO₃)₂·4H₂O + 2H₂O | ~308 | 12.3 | 12.38 |

| Co(NO₃)₂·4H₂O → Co(NO₃)₂·2H₂O + 2H₂O | ~340 | 24.8 | 24.75 |

| Co(NO₃)₂·2H₂O → Co(NO₃)₂ + 2H₂O | ~383 | 37.5 | 37.12 |

It is important to note that rapid heating can lead to the formation of a hydrate (B1144303) melt, which can result in side reactions and the evolution of species such as nitric acid (HNO₃) and nitrogen dioxide (NO₂). akjournals.com

Reaction Pathways and Intermediate Species Formation During Thermal Degradation

The thermal degradation of cobalt nitrate involves complex reaction pathways with the formation of various intermediate species. During the decomposition of hydrated cobalt nitrate, particularly with rapid heating, the formation of oxo(hydroxo)nitrates is a possible side reaction. akjournals.com

Further heating of the partially dehydrated cobalt nitrate can lead to the formation of cobalt(III) oxonitrate. researchgate.net The decomposition of cobalt hydroxide (B78521) nitrates has been shown to proceed through the formation of intermediate Co(II)-Co(III) oxide hydroxide nitrates before yielding the final spinel oxide product. This process involves the partial oxidation of Co²⁺ ions.

The mechanism of thermal decomposition of Co(NO₃)₂·2H₂O has been suggested to involve the formation of Co(NO₃)₃ and Co₂O₃·H₂O as intermediates, which then both decompose to form Co₃O₄. semanticscholar.org This indicates that during the process, the cobalt enters the +3 oxidation state. semanticscholar.org

Formation of Cobalt Oxides (Co₃O₄, CoO, Co₂O₃) via Thermal Decomposition of Cobalt Nitrate Precursors

The final solid product of the thermal decomposition of cobalt nitrate in an oxygen-containing or inert atmosphere is typically a cobalt oxide. The specific oxide formed can depend on the decomposition temperature and atmosphere.

The most commonly reported product from the thermal decomposition of cobalt nitrate in air or nitrogen is tricobalt tetroxide (Co₃O₄), a mixed-valence oxide with a spinel structure. akjournals.com The formation of Co₃O₄ has been confirmed by X-ray diffraction (XRD) studies of the decomposition residue. researchgate.net The synthesis of nano-sized Co₃O₄ particles can be achieved through the thermal decomposition of Co(NO₃)₂·6H₂O at various temperatures, with the particle size and morphology being influenced by the decomposition temperature.

While Co₃O₄ is the most common product, the formation of other cobalt oxides such as cobalt(II) oxide (CoO) and cobalt(III) oxide (Co₂O₃) can also occur. For instance, the decomposition of Co(NO₃)₂·2H₂O can lead to the intermediate formation of Co₂O₃·H₂O before it converts to Co₃O₄. semanticscholar.org The thermal decomposition of anhydrous cobalt nitrate in a nitrogen atmosphere has been shown to result in the formation of Co₂O₃ and subsequently Co₃O₄. akjournals.com

Kinetic Modeling of Thermal Decomposition Processes for Anhydrous Cobalt Nitrate

Understanding the kinetics of the thermal decomposition of anhydrous cobalt nitrate is essential for controlling the synthesis of cobalt oxide materials with desired properties. The Sample Controlled Reaction Temperature (SCRT) method has been employed to investigate the kinetics of this decomposition.

One study found that the thermal decomposition of anhydrous cobalt nitrate is best described by a Johnson-Mehl-Avrami (JMA) kinetic model with n = 2. akjournals.comakjournals.com This model is often associated with nucleation and growth processes. The study determined the activation energy for the nuclei growth to be in the range of 52-59 kJ mol⁻¹. akjournals.comakjournals.com

The decomposition process is not a simple single-step reaction. The initial rate of decomposition is likely limited by a nucleation step. akjournals.comakjournals.com The activation energy for this initial nucleation process was found to be approximately 65 kJ mol⁻¹ at a conversion fraction (α) of less than 0.15. akjournals.com For the main decomposition process, within a conversion range of α = 0.2–0.9, the Avrami-Erofeev model (JMA with n = 2) provided the best fit, with an activation energy of 58.5 kJ mol⁻¹ and a pre-exponential factor (ln A) of 11.24 min⁻¹. akjournals.com

Theoretical and Computational Investigations of Cobalt Nitrate Systems

Density Functional Theory (DFT) Studies on Electronic and Molecular Structures

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic and molecular structures of cobalt nitrate (B79036) and its related complexes. This approach allows for the prediction and analysis of various fundamental properties.

Molecular Geometries and Electronic Configurations of Cobalt Nitrate Complexes

DFT studies have elucidated the molecular geometries and electronic configurations of various cobalt nitrate complexes. For instance, tris(carbohydrazide) cobalt(II) nitrate complexes, represented as Co(CHZ), typically exhibit a six-coordinated octahedron feature sioc-journal.cn. In similar copper complexes, nitrate ions can also coordinate with the central metal cation sioc-journal.cn.

Investigations into microhydrated cobalt(II) nitrate cations, [Co(NO)(HO)] (where n = 0–3), have shown a preference for bidentate coordination of the nitrato ligand in their lowest energy isomers, as supported by theoretical calculations researchgate.net. Furthermore, DFT has been utilized to assess the speciation of complexes like [Co(DIM)Br] and [Co(DIM)(NO)] in aqueous solutions, indicating that the replacement of an axial ligand with water is a modestly endergonic process, requiring approximately 3–4 kcal mol rsc.org.

In certain cobalt(II) complexes featuring N,N,N-tridentate triazine-type ligands with nitrate as the counter-ion, the cobalt atom is surrounded by two neutral tridentate ligands coordinating through nitrogen atoms, resulting in a distorted octahedral coordination sphere tandfonline.com. DFT calculations for these specific complexes suggest that the high-spin state is energetically more favorable than the low-spin state tandfonline.com. The electronic configuration of elemental cobalt is [Ar]3d 4s americanelements.comamericanelements.com. Cobalt can exist in various oxidation and spin states, including low-spin, high-spin, and intermediate-spin states, particularly in its oxide forms nih.gov. DFT calculations are instrumental in tracking the structural and electronic configurations of cobalt-based catalysts, aiding in the assignment of Co(I) species structures acs.org. The coordination environment in macrocyclic molecular catalysts can be modulated to alter the electronic structures of active centers, thereby tuning their activity for electrocatalytic nitrate reduction researchgate.net.

Thermochemical Properties and Stability Predictions for Cobalt Nitrate Species

DFT is a valuable tool for predicting the thermochemical properties and stability of cobalt nitrate species. Studies on cobalt tris(carbohydrazide) nitrates have shown that their synthesis reactions are exothermic sioc-journal.cn. The predicted heats of formation indicate a stability order where Ni(CHZ) is more stable than Co(CHZ), which in turn is more stable than [Cu(CHZ)(NO)]. This computational prediction aligns well with experimental observations of thermal stabilities sioc-journal.cnresearchgate.net.

Computational approaches, often involving Pourbaix diagrams, are used to predict the stability of single-atom catalysts (SACs) under various pH and applied voltage conditions acs.org. For example, Co@CN is predicted to be stable only under strong reducing conditions, with a tendency to form Co ions in solution or Co(OH) at moderate applied voltages acs.org. Thermogravimetric analysis of tetraammine(carbonato-κO,O′)cobalt(III) nitrate reveals that the anhydrous form is produced at 125°C, with complete decomposition into CoO occurring at 230°C iucr.org. Furthermore, ab initio molecular dynamics (AIMD) simulations have been used to investigate the stability of Er-doped CoO (311) in the context of oxygen evolution reactions, indicating high structural stability acs.org.

A summary of predicted relative stabilities for selected cobalt nitrate complexes is presented in the table below.

| Complex | Predicted Relative Stability (Order) | Basis of Prediction | Reference |

| Ni(CHZ) | Highest | Heats of Formation | sioc-journal.cnresearchgate.net |

| Co(CHZ) | Medium | Heats of Formation | sioc-journal.cnresearchgate.net |

| [Cu(CHZ)(NO)] | Lowest | Heats of Formation | sioc-journal.cnresearchgate.net |

Adsorption and Binding Energy Analysis in Cobalt Nitrate-Related Catalytic Systems

DFT calculations are extensively used to analyze adsorption and binding energies in catalytic systems involving cobalt nitrate. Studies on the (100) surface of cobalt spinel nanocubes have investigated the adsorption and surface dynamics of NO and NO acs.org. These studies found that associatively adsorbed μ-η(O):η(O)-Co–(ONO)–Co adducts are more stable than dissociatively adsorbed NO acs.org.

In the electrocatalytic reduction of nitrate to ammonia (B1221849), DFT calculations suggest that the catalytic process is initiated by nitrate binding to the two-electron reduced species, Co(DIM) rsc.org. The reduced DIM ligand plays a crucial role by directly transferring a single electron to the bound nitrate substrate, thereby activating it for subsequent N–O bond homolysis rsc.org. The free energy diagram for Co-TiC calculated using DFT highlights the significant role of surface cobalt in enhancing the catalytic activity for nitrate electrochemical reduction doi.org.

Theoretical computations on polynuclear Co-cluster based coordination polymers reveal that their enhanced activity in nitrate reduction is attributed to the preferential adsorption of NO and a reduction in the energy required for the hydrogenation of *NO and *NO intermediates nju.edu.cn. Charge density difference analyses further illustrate charge accumulation and consumption upon NO adsorption on these catalysts nju.edu.cn. Furthermore, DFT calculations have shown that carbon monoxide (CO) preferentially adsorbs on atop sites of cobalt surfaces up to 1/3 monolayer (ML) coverage, beyond which higher coordinated sites become more favorable researchgate.net. Attractive CO-CO interactions lead to the formation of a stable (√3 × √3)R30° structure at 1/3 ML coverage researchgate.net.

Prediction of Spectroscopic Signatures (e.g., IR) for Cobalt Nitrate Ions and Complexes

DFT calculations are instrumental in predicting spectroscopic signatures, particularly infrared (IR) spectra, for cobalt nitrate ions and complexes, enabling direct comparison with experimental data. For microhydrated cations [Co(NO)(HO)] (n = 2, 3), hybrid DFT calculations have been used to derive IR absorption spectra, which show excellent agreement with experimental infrared multiphoton dissociation (IRMPD) spectra, confirming the formation of the lowest energy isomer under experimental conditions researchgate.net.

In studies of cobalt(II) complexes with 3-hydroxypicolinic acid, DFT calculations have supported the assignment of various vibrational bands in their IR and Raman spectra researchgate.net. The calculated spectra and molecular geometry demonstrate strong agreement with experimental findings researchgate.net. Generally, when molecules bind to metal ions, DFT can predict red-shifts in vibrational bands, similar to the observed C-O stretch in transition metal carbonyls nih.gov. Combined with in situ attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy, DFT calculations have been used to demonstrate that certain electrocatalysts exhibit CO production at lower overpotentials and possess moderate CO adsorption ability across a wide potential range researchgate.net.

Ab Initio Molecular Dynamics (AIMD) Simulations for Structural Stability of Cobalt-Oxygen Systems

Ab initio Molecular Dynamics (AIMD) simulations are powerful tools for investigating the structural stability and dynamic behavior of cobalt-oxygen systems. While the focus is on "cobalt nitrate," the decomposition products and related cobalt-oxygen species are relevant.

AIMD studies have been extensively applied to cobalt oxides, particularly CoO and CoO nih.govacs.orgnih.govacs.orgaip.org. For instance, AIMD simulations indicate that CoO in a corundum structure is not stable, as evidenced by significant drift in DFT energies during the simulation time steps, suggesting structural instability nih.gov.

AIMD simulations, often coupled with Hubbard U-corrected DFT (DFT+U), are employed to explore reaction pathways for oxygen evolution catalyzed by cobalt-based systems in explicit water solutions nih.govacs.org. These simulations have revealed high proton mobility at the catalyst-water interface and a strong correlation between the displacement of terminal Co–OH groups and the displacement of charge density within the clusters nih.govacs.org. Furthermore, AIMD simulations have been performed on bulk CoO and its (110) crystalline surfaces in contact with liquid water, providing preliminary insights into the electrochemical environment aip.org. AIMD calculations can also confirm the stability of predicted structures at elevated temperatures, such as near-surface NV centers remaining stable at temperatures up to 1000 °C researcher.life.

Natural Bond Orbital (NBO) and Crystal Orbital Hamiltonian Population (COHP) Analyses for Chemical Bonding Insights

Natural Bond Orbital (NBO) and Crystal Orbital Hamiltonian Population (COHP) analyses are advanced computational techniques that provide detailed insights into the nature of chemical bonding within cobalt nitrate systems and related compounds.

Natural Bond Orbital (NBO) Analysis

NBO analysis offers a quantitative description of donor-acceptor interactions and bond characteristics. In the context of cobalt tris(carbohydrazide) nitrates, NBO analyses have indicated that donor-acceptor interactions between ligands and metal cations lead to a decrease in the occupancies of amino N-H bond orbitals sioc-journal.cnresearchgate.net. This, in turn, causes the stretching vibrations of amino groups to shift to lower wavenumbers, which is consistent with experimental observations sioc-journal.cnresearchgate.net.

NBO studies have also suggested that metal cations in certain complexes are in an approximate +1 oxidation state, with M-N coordination bonds exhibiting a covalent character, while M-O coordination bonds can be predominantly ionic sioc-journal.cnresearchgate.net. For cobalt(II) complexes with N,N,N-tridentate triazine-type ligands, NBO results confirm that all Co–N interactions possess a predominant covalent character tandfonline.com. The strength of these Co–N interactions follows a specific order: Co–N > Co–N > Co–N tandfonline.com. The metal anti-bonding natural orbitals involved in these Co–N interactions are characterized by high s-orbital contributions tandfonline.com. NBO analysis has also been applied to understand the chemical bonding in nitro-nitrito linkage isomerism in pentaamminecobalt(III) complexes, identifying intramolecular hydrogen bonds, the orientation of the NO group, and differences in Co-N and Co-O bond energies as key factors influencing their relative stabilities rsc.org.

Crystal Orbital Hamiltonian Population (COHP) Analysis

COHP analysis is a powerful theoretical tool for dissecting the nature of bonding in solid-state materials, including cobalt-oxygen systems. It partitions the band-structure energy into contributions from specific orbital-pair interactions, thereby identifying bonding and antibonding contributions mdpi.comcohp.de. A COHP diagram, often plotted alongside the density of states (DOS), visually represents these contributions mdpi.comcohp.de.

The integration of COHP values (ICOHP) provides a quantitative measure of bond strength mdpi.comcohp.de. For example, COHP analysis applied to CoO in a corundum structure revealed that Co and O exhibit predominantly antibonding character near the Fermi level, contributing to the structural instability of CoO nih.gov. In contrast, in stable 50% Co-doped YO, the Co-O orbital interactions are found to be bonding in nature near the Fermi level in the valence band, contributing to the stability of the structure nih.gov. COHP analysis has also been employed to clarify hydrogenation pathway selectivity in electrochemical nitrate reduction, where positive COHP values indicate bonding states and negative values indicate antibonding states researchgate.net.

Advanced Catalytic Applications of Cobalt Nitrate Derived Materials

Electrocatalysis

Electrocatalysis leverages catalysts to facilitate electrochemical reactions, playing a critical role in sustainable energy and chemical production. Cobalt-based materials derived from cobalt nitrate (B79036) have demonstrated considerable promise in several key electrocatalytic processes.

Nitrate Electroreduction Reaction (NRR) to Nitrogen and Ammonia (B1221849) Using Cobalt-Based Electrocatalysts

The Nitrate Electroreduction Reaction (NRR) is a process aimed at converting nitrates into valuable products such as nitrogen gas (N₂) and ammonia (NH₃). Cobalt-based electrocatalysts, frequently synthesized from cobalt nitrate precursors, are actively investigated for their effectiveness in this transformation. Research efforts are focused on achieving high selectivity towards ammonia, which is crucial for fertilizer production and as a potential carrier for hydrogen. The performance of these catalysts is assessed based on metrics like Faradaic efficiency and the rate of ammonia production.

Electrochemical Water Oxidation Catalysis by Cobalt Oxide Derived from Cobalt Nitrate

Electrochemical water oxidation is a half-reaction essential for water splitting, a process for generating hydrogen. Efficient catalysts are required for this reaction. Cobalt oxide (Co₃O₄), a mixed-valence oxide of cobalt and a black antiferromagnetic solid, can be effectively derived from cobalt nitrate nih.gov. Cobalt oxides prepared using cobalt nitrate as a starting material have shown significant catalytic activity in water oxidation. The synthetic route involving cobalt nitrate allows for precise control over the morphology and crystallinity of the resulting cobalt oxide, which directly influences its catalytic performance.

Electrochemical Carbon Dioxide Reduction Mediated by Cobalt-Containing Catalysts

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals represents a promising avenue for carbon utilization nih.govnih.govebi.ac.uk. Cobalt-containing catalysts, often prepared from cobalt nitrate, are explored for their capability to selectively convert CO₂ into various products, including carbon monoxide (CO), methane (B114726) (CH₄), methanol (B129727) (CH₃OH), ethanol (B145695) (C₂H₅OH), and formic acid (HCOOH) nih.govnih.govnih.govnih.govwikipedia.orgfishersci.cafishersci.seiarc.frwikipedia.orgnih.gov. The distribution of products and the Faradaic efficiency are key parameters used to evaluate the efficacy of these catalysts.

Table 1: Examples of Products from Electrochemical CO₂ Reduction

| Product Name | Chemical Formula |

| Carbon Monoxide | CO |

| Methane | CH₄ |

| Methanol | CH₃OH |

| Ethanol | C₂H₅OH |

| Formic Acid | HCOOH |

Cobalt-Based Materials as Fuel Cell Catalysts

Cobalt-based materials, particularly those synthesized from cobalt nitrate, are under investigation for their application as catalysts in fuel cells. These materials are crucial for facilitating key reactions such as the oxygen reduction reaction (ORR) at the cathode. The development of efficient and durable non-precious metal catalysts, like those based on cobalt, is vital for advancing fuel cell technology towards broader adoption.

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts that exist in a different phase from the reactants, typically solid catalysts interacting with gaseous or liquid reactants.

Fischer-Tropsch Synthesis (FTS) Catalysts Derived from Cobalt Nitrate Precursors

Fischer-Tropsch Synthesis (FTS) is a well-established industrial process that converts syngas, a mixture of carbon monoxide and hydrogen, into liquid hydrocarbons and other chemical products nih.govnih.gov. Cobalt-based catalysts are extensively employed in FTS due to their high activity and selectivity, particularly for the production of long-chain hydrocarbons. Cobalt nitrate precursors are commonly used in the preparation of these catalysts. The thermal decomposition of cobalt nitrate during the catalyst synthesis process leads to the formation of active cobalt phases, such as metallic cobalt or cobalt oxides, which are essential for the FTS reaction. The use of cobalt nitrate as a precursor enables precise control over critical catalyst properties, including the particle size, dispersion, and reducibility of the active cobalt species, all of which are vital for optimizing FTS performance.

Table 2: Key Reactants in Fischer-Tropsch Synthesis

| Reactant Name | Chemical Formula |

| Carbon Monoxide | CO |